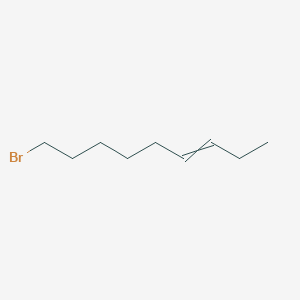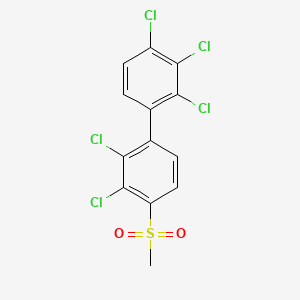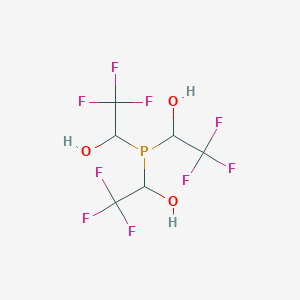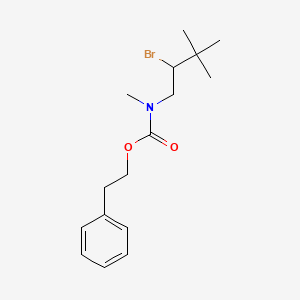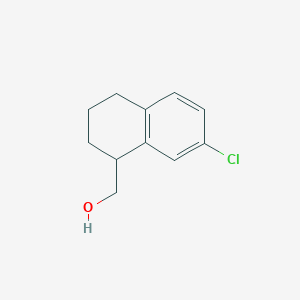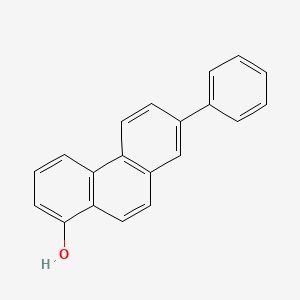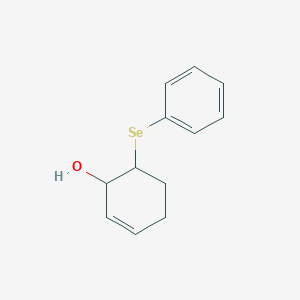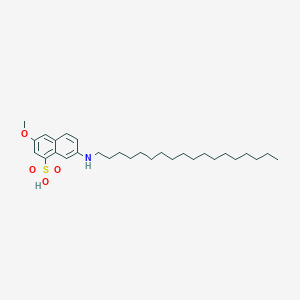![molecular formula C21H23NO2Si B14325048 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine CAS No. 106773-73-3](/img/structure/B14325048.png)
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group and a dimethyl(phenyl)silyl methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using silyl ethers, which are formed by treating alcohols with R₃SiCl in the presence of a base . The silyl ether is then reacted with a pyridine derivative to introduce the phenoxy group, followed by further functionalization to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium methoxide or lithium aluminum hydride (LiAlH₄) are often employed.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The silyl ether group can protect reactive sites during chemical reactions, while the phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-4-phenoxypyridine
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-5-phenoxypyridine
Uniqueness
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and potential applications. The presence of both silyl ether and phenoxy groups provides a versatile platform for further functionalization and study.
Eigenschaften
CAS-Nummer |
106773-73-3 |
|---|---|
Molekularformel |
C21H23NO2Si |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
dimethyl-[(6-phenoxypyridin-2-yl)methoxymethyl]-phenylsilane |
InChI |
InChI=1S/C21H23NO2Si/c1-25(2,20-13-7-4-8-14-20)17-23-16-18-10-9-15-21(22-18)24-19-11-5-3-6-12-19/h3-15H,16-17H2,1-2H3 |
InChI-Schlüssel |
RRYYKJYVBZFXNC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(COCC1=NC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


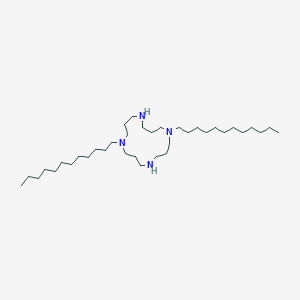

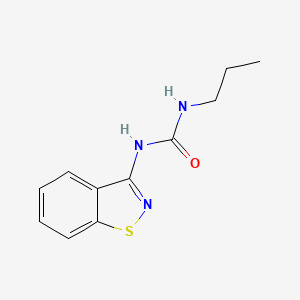
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
